molecular formula C6H4F3NO2 B1412191 3,6-Dihydroxy-2-(trifluoromethyl)pyridine CAS No. 1227579-13-6

3,6-Dihydroxy-2-(trifluoromethyl)pyridine

Cat. No. B1412191
M. Wt: 179.1 g/mol
InChI Key: SQYKBIGTWOAQMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Dihydroxy-2-(trifluoromethyl)pyridine is a heterocyclic compound with the molecular formula of C6H4F3NO2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound . This compound is used as a reagent in the synthesis of novel monoindolyl-4-trifluoromethylpyridines and bisindolyl-4-trifluoromethylpyridines, which can be used as potential antitumor agents .


Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, such as 3,6-Dihydroxy-2-(trifluoromethyl)pyridine, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of 3,6-Dihydroxy-2-(trifluoromethyl)pyridine consists of a pyridine ring with two hydroxyl groups and a trifluoromethyl group . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Safety And Hazards

The safety data sheet for a related compound, 2-Fluoro-6-(trifluoromethyl)pyridine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is flammable, harmful if swallowed or inhaled, causes skin irritation, and serious eye irritation . It is advised to avoid ingestion and inhalation, keep away from open flames, hot surfaces, and sources of ignition, and to keep containers tightly closed in a dry, cool, and well-ventilated place .

Future Directions

Trifluoromethylpyridine (TFMP) and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

5-hydroxy-6-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO2/c7-6(8,9)5-3(11)1-2-4(12)10-5/h1-2,11H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYKBIGTWOAQMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dihydroxy-2-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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